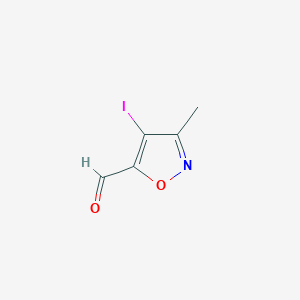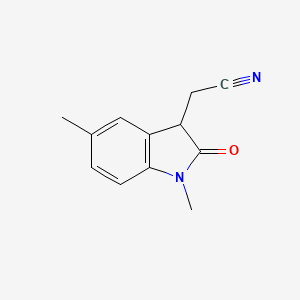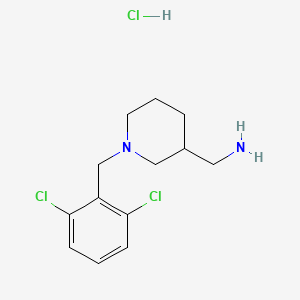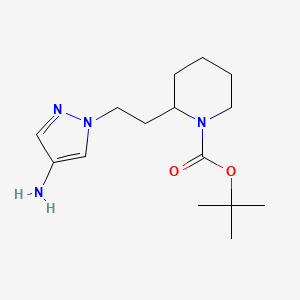
tert-Butyl 2-(2-(4-amino-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(2-(4-amino-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H26N4O2. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. This compound features a piperidine ring, a pyrazole ring, and a tert-butyl ester group, making it a versatile intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
The synthesis of tert-Butyl 2-(2-(4-amino-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including nucleophilic substitution and amination, to introduce the pyrazole ring and the amino group . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Analyse Chemischer Reaktionen
tert-Butyl 2-(2-(4-amino-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-(2-(4-amino-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate has several scientific research applications:
Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It is involved in the synthesis of potential drug candidates for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in materials science and engineering.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(2-(4-amino-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 2-(2-(4-amino-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate: This compound features an ethoxy group instead of the pyrazole ring, leading to different chemical properties and applications.
tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate: The presence of a bromo group in this compound makes it suitable for different types of substitution reactions.
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound contains a boronic ester group, which is useful in Suzuki coupling reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which provides versatility in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C15H26N4O2 |
|---|---|
Molekulargewicht |
294.39 g/mol |
IUPAC-Name |
tert-butyl 2-[2-(4-aminopyrazol-1-yl)ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H26N4O2/c1-15(2,3)21-14(20)19-8-5-4-6-13(19)7-9-18-11-12(16)10-17-18/h10-11,13H,4-9,16H2,1-3H3 |
InChI-Schlüssel |
QFYGTLWLLHXRFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCCC1CCN2C=C(C=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



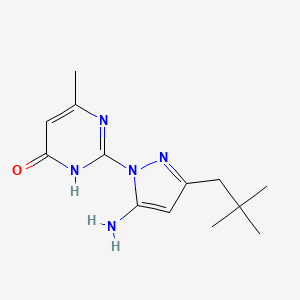

![(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxy)cyclopropyl)methanol](/img/structure/B11787587.png)

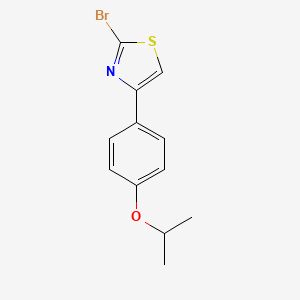
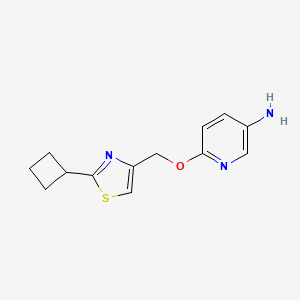
![7-(Piperazin-1-yl)-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11787600.png)
![2-(Hydroxymethyl)benzo[d]thiazol-6-ol](/img/structure/B11787608.png)

![DI-Tert-butyl 8-chloro-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate](/img/structure/B11787627.png)
